molecular formula C16H24N2O2 B112077 (S)-1-Boc-2-benzylpiperazine CAS No. 169447-86-3

(S)-1-Boc-2-benzylpiperazine

Cat. No. B112077
M. Wt: 276.37 g/mol
InChI Key: QKUHUJCLUFLGCI-AWEZNQCLSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Neurotoxic Comparative Study

A study by Katz et al. (2018) synthesized benzylpiperazine derivatives, including (S)-1-Boc-2-benzylpiperazine, to elucidate their neurotoxic effects in a dopaminergic human neuroblastoma cell line. The research highlighted how benzylpiperazine and its derivatives induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis, providing insights into the mechanisms of neurotoxicity that lead to neuronal cell death (Katz et al., 2018).

Cholinesterase Inhibition

Więckowska et al. (2010) synthesized and evaluated novel alkyl- and arylcarbamate derivatives of N-benzylpiperazine for their inhibitory activity against cholinesterases. These compounds showed selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with potential implications for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Więckowska et al., 2010).

Advanced Material Synthesis

The role of benzylpiperazine derivatives extends into materials science, where they contribute to the synthesis of advanced materials. Bonifazi et al. (2015) described the use of borazine and its derivatives, potentially including benzylpiperazine analogs, in doping graphitic-based carbon materials to tailor their optoelectronic characteristics. This application underscores the versatility of benzylpiperazine derivatives in enhancing the properties of materials for use in optoelectronics, hydrogen storage, and supramolecular functional architectures (Bonifazi et al., 2015).

Analytical and Forensic Applications

Rocha et al. (2021) developed a low-cost and portable electrochemical method for determining 1-benzylpiperazine in beverage samples, showcasing the compound's relevance in forensic analysis of psychoactive substances. This method emphasizes the practical applications of (S)-1-Boc-2-benzylpiperazine in developing sensitive, rapid screening techniques for illicit drug detection (Rocha et al., 2021).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHUJCLUFLGCI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590508
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-benzylpiperazine

CAS RN

169447-86-3
Record name 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Benzylpiperazine, N1-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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